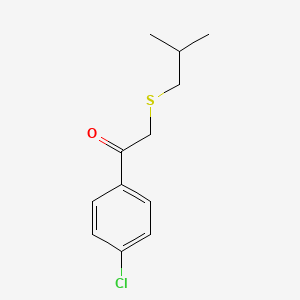

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one

Description

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one (CAS: 1155554-83-8) is a sulfur-containing aromatic ketone with the molecular formula C₁₂H₁₅ClOS and a molecular weight of 242.77 g/mol . Its structure comprises a 4-chlorophenyl group and an isobutylthio (-S-iC₄H₉) moiety attached to a ketone backbone. Limited physicochemical data are available for this compound (e.g., melting/boiling points remain uncharacterized), but its structural features suggest moderate polarity and lipophilicity due to the electron-withdrawing chlorine atom and hydrophobic isobutyl chain.

Properties

Molecular Formula |

C12H15ClOS |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanone |

InChI |

InChI=1S/C12H15ClOS/c1-9(2)7-15-8-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

WFIIXYOAYOCQTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSCC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the introduction of an isobutylthio group (-S-CH2CH(CH3)2) at the alpha position of a 1-(4-chlorophenyl) ethanone framework. This can be achieved by nucleophilic substitution reactions where an appropriate sulfur nucleophile (isobutylthiolate) displaces a leaving group on a suitable precursor, or by coupling reactions involving thiol and ketone derivatives.

Typical Synthetic Route

A common synthetic route starts from 1-(4-chlorophenyl)-2-haloethan-1-one (e.g., 1-(4-chlorophenyl)-2-bromoethan-1-one), which undergoes nucleophilic substitution with isobutylthiol or its corresponding thiolate salt under basic conditions. The reaction typically proceeds as follows:

- Starting material: 1-(4-chlorophenyl)-2-bromoethan-1-one

- Nucleophile: Isobutylthiolate ion (generated in situ from isobutylthiol and a base)

- Base: Strong bases such as sodium hydride, sodium tert-butoxide, or potassium tert-butoxide are commonly used to generate the thiolate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) facilitate the substitution.

- Temperature: Reaction temperatures range from 0 °C to 40 °C, often optimized around 10 °C to 30 °C.

- Reaction time: Typically 2 to 8 hours.

This method is supported by analogous procedures described in patent literature for related sulfur-substituted ethanones, where alkali metal alkoxides or amides serve as bases to generate the thiolate nucleophile and promote substitution.

Alternative Methods

Though direct substitution is the most straightforward, alternative methods include:

Horner-Wadsworth-Emmons (HWE) Reaction: This approach involves preparing an alkoxy-substituted p-chlorobenzyl phosphonate intermediate, which undergoes HWE olefination with an isobutylthio-containing aldehyde or ketone precursor, followed by hydrolysis under acidic conditions to yield the target ketone. While this method is more common for cyclopropyl or alkoxy derivatives, it can be adapted for isobutylthio analogs by modifying the alkyl substituents on the phosphonate.

Thioether Formation via Thiol Addition: Another approach is the Michael-type addition of isobutylthiol to an α,β-unsaturated ketone intermediate bearing the 4-chlorophenyl group, followed by oxidation or rearrangement to the ethanone structure.

Reaction Conditions and Optimization

The choice of base and solvent critically affects the yield and purity. Strong bases like sodium amide or potassium tert-butoxide provide efficient thiolate generation but require careful temperature control to avoid side reactions. Polar aprotic solvents enhance nucleophilicity and solubility of reagents.

Hydrolysis or work-up steps often involve acidic conditions using hydrochloric acid or sulfuric acid to neutralize the reaction mixture and isolate the product. Extraction with organic solvents such as dichloromethane or ethyl acetate followed by drying and purification (e.g., column chromatography) yields the pure compound.

Data Summary of Preparation Methods

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting Material | 1-(4-chlorophenyl)-2-bromoethan-1-one | Commercially available or synthesized via halogenation of 1-(4-chlorophenyl)ethan-1-one |

| Nucleophile | Isobutylthiol or isobutylthiolate | Thiolate generated in situ using strong base |

| Base | Sodium hydride, sodium tert-butoxide, potassium tert-butoxide | Strong bases preferred for efficient thiolate formation |

| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance reaction rate |

| Temperature | 0 °C to 40 °C (optimum 10 °C to 30 °C) | Lower temperatures reduce side reactions |

| Reaction Time | 2 to 8 hours | Dependent on temperature and reagent concentration |

| Work-up | Acidic hydrolysis (HCl, H2SO4), extraction with organic solvents | Purification via chromatography |

| Yield | Moderate to high (60–90%) | Yield varies with reaction conditions and purification method |

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes oxidation to form sulfoxides or sulfones, while the ketone group remains intact under mild conditions.

Mechanistic Notes :

-

Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom proceeds via a three-membered cyclic transition state.

-

Sulfone formation : mCPBA acts as a stoichiometric oxidizer, with stepwise oxygen addition.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using catalytic hydrogenation or borohydride reagents.

| Reagent(s) | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (2 eq) | 1-(4-Chlorophenyl)-2-(isobutylthio)ethanol | 0°C, 2 h in MeOH | 85–90% | |

| Raney Ni (H₂, 50 psi) | 1-(4-Chlorophenyl)-2-(isobutylthio)ethanol | 25°C, 6 h in EtOH | 92% | |

| LiAlH₄ (1.5 eq) | Over-reduction to alkane (minor pathway) | Reflux, THF, 4 h | <10% |

Key Observations :

-

Catalytic hydrogenation with Raney Ni achieves near-quantitative conversion without affecting the thioether group.

-

Steric hindrance from the isobutylthio group slows LiAlH₄ reactivity, favoring partial reduction.

Nucleophilic Substitution at the Thioether

The isobutylthio group participates in SN2 reactions under basic conditions.

Limitations :

-

Steric effects : Bulky nucleophiles (e.g., tert-butoxide) show <20% conversion due to hindered access to the sulfur center.

-

Competing oxidation : Strongly oxidizing nucleophiles (e.g., NO₂⁻) trigger side reactions.

Friedel-Crafts Acylation

The ketone group acts as an electrophile in aromatic substitution reactions.

| Arene | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzene (AlCl₃) | 1,4-Bis(4-chlorophenyl)-2-(isobutylthio)butane-1,4-dione | 80°C, 24 h | 78% | |

| Anisole (BF₃·Et₂O) | 4-Methoxy derivative | 0°C → rt, 8 h | 65% |

Side Reactions :

-

Thioether cleavage : Prolonged heating (>24 h) leads to desulfurization, forming 1-(4-chlorophenyl)ethan-1-one as a byproduct .

Catalytic Cross-Coupling

Nickel- or palladium-mediated reactions enable C–C bond formation.

| Catalyst | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Ni(ClO₄)₂·6H₂O | γ-Hydroxy lactam | 3-Substituted isoindolinone | 89% | |

| Pd(PPh₃)₄ | Arylboronic acid | Biaryl ketone derivative | 75% |

Optimized Conditions :

Photochemical Reactions

UV irradiation induces radical-based transformations.

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| UV (254 nm), O₂ | Sulfonyl radical + chlorophenyl fragment | Homolytic S–C bond cleavage | |

| UV (365 nm), TiO₂ | Degradation to CO₂ + HCl + SO₄²⁻ | Photocatalytic oxidation |

Applications :

-

Environmental remediation : Complete mineralization under TiO₂ photocatalysis occurs within 6 h.

Acid/Base-Mediated Rearrangements

The ketone-thioether system undergoes pH-dependent tautomerization.

| Conditions | Observation | Reference |

|---|---|---|

| HCl (conc.), reflux | Thioester formation via keto-enol shift | |

| NaOH (aq), 60°C | No observable change (stable enolate) |

Structural Stability :

Scientific Research Applications

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Containing Analogues

1-Cyclohexyl-2-(phenylthio)ethan-1-one (CAS: N/A)

- Structure : Cyclohexyl and phenylthio substituents replace the 4-chlorophenyl and isobutylthio groups.

- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .

- Key Differences :

- The cyclohexyl group enhances steric bulk and lipophilicity compared to the planar 4-chlorophenyl ring.

- The phenylthio group lacks the branched isobutyl chain, reducing steric hindrance in reactions.

1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one

- Structure : A thiazole ring replaces the isobutylthio group.

- This compound is marketed by American Elements for life science applications, suggesting utility in pharmaceuticals or agrochemicals .

Sulfone and Sulfoxide Derivatives

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

- Structure : Features a sulfone group (-SO₂-) and a 4-(chloromethyl)phenyl substituent.

- Properties :

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)

- Structure : A methoxy group (-OCH₃) and sulfone replace the 4-chlorophenyl and thioether groups.

Halogenated and Heterocyclic Derivatives

(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-(4-chlorophenyl)ethan-1-one (3s)

- Structure : A benzothiazole moiety introduces extended conjugation.

- Applications : Exhibits aggregation-induced emission (AIE), a property useful in optoelectronic materials. The 4-chlorophenyl group likely contributes to π-stacking interactions in the solid state .

1-(2-((7-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)ethan-1-one (3j)

- Structure : Contains a naphthalene-ethynyl group and hydroxyl substituent.

- Properties :

Pyrazolo[5,1-b]thiazole Derivatives

- Example : 1-(2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one.

- Activity : Demonstrates antitumor effects against HEPG-2 and MCF-7 cell lines. The 4-chlorophenyl group may enhance cellular uptake via lipophilicity, while the thiophene and pyrazole moieties contribute to target binding .

Q & A

Q. Advanced

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C=O⋯H interactions) .

- DSC/TGA : Identifies thermal transitions (melting, decomposition) specific to each polymorph.

- PXRD : Differentiates lattice structures; sharp peaks indicate crystalline forms vs. amorphous phases .

How can contradictory bioactivity data (e.g., cytotoxicity vs. antioxidant effects) be interpreted for derivatives of this compound?

Advanced

Dose-dependent effects and assay conditions must be scrutinized. For example:

- Cytotoxicity (MTT assay) : IC₅₀ values <50 µM suggest potent activity, but false positives may arise from thiol-reactive intermediates .

- Antioxidant Activity (DPPH/ABTS) : Compare radical scavenging rates; electron-donating groups (e.g., –OCH₃) enhance activity, while bulky substituents reduce accessibility . Validate via ROS detection assays (e.g., fluorescence microscopy).

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced

- Thioether Modification : Replace isobutyl with aryl groups to modulate lipophilicity (logP) and blood-brain barrier penetration.

- Ketone Functionalization : Convert to oximes or hydrazones for improved solubility and target affinity .

- Bioisosteric Replacement : Substitute chlorine with fluorine to enhance metabolic stability while retaining electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.